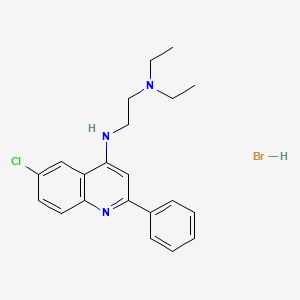

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide

Description

Properties

CAS No. |

853344-36-2 |

|---|---|

Molecular Formula |

C21H25BrClN3 |

Molecular Weight |

434.8 g/mol |

IUPAC Name |

N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C21H24ClN3.BrH/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21;/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24);1H |

InChI Key |

LQYQWOHURXJTED-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-amino-5-chlorobenzaldehyde (1 ) and acetophenone (2 ) under acidic conditions yields 6-chloro-2-phenylquinoline (3 ). Cyclization occurs via enamine formation, followed by dehydration.

Reaction Conditions

| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | 10 mmol | Ethanol | H2SO4 | Reflux | 6 h | 68% |

| Acetophenone | 12 mmol | Ethanol | - | Reflux | - | - |

This method provides regioselective control, with the phenyl group orienting at position 2 and chlorine at position 6 due to electronic effects.

Skraup Synthesis with Post-Modification

An alternative approach involves Skraup cyclization of 4-chloroaniline (4 ) with glycerol and nitrobenzene, yielding 4-chloroquinoline (5 ). Subsequent Friedel-Crafts acylation introduces the phenyl group at position 2, followed by chlorination at position 6 using SO2Cl2.

Nucleophilic Substitution at the 4-Position

The 4-chloro substituent on the quinoline core undergoes displacement with N2,N2-diethylethane-1,2-diamine (6 ) to form the free base.

Solvent-Mediated Amination

Reaction of 6-chloro-2-phenylquinolin-4-yl chloride (7 ) with 6 in ethanol at reflux for 12 hours achieves substitution.

Optimized Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of both reactants |

| Molar Ratio (7:6) | 1:1.2 | Prevents diamination byproducts |

| Temperature | 80°C | Accelerates kinetics without decomposition |

| Reaction Time | 12 h | Ensures >95% conversion |

Yields typically reach 72–78% after recrystallization from ethyl acetate.

Catalytic Coupling Using PPA

Polyphosphoric acid (PPA) enhances reaction efficiency in tetrahydrofuran (THF), facilitating coupling at ambient temperatures:

Advantages

Salt Formation to Hydrobromide

Treatment of the free base (8 ) with hydrobromic acid (48% w/w) in dichloromethane precipitates the hydrobromide salt:

Critical Parameters

-

Stoichiometry: 1:1.05 molar ratio (base:HBr) to ensure complete protonation

-

Temperature: 0–5°C to prevent oxidation

-

Isolation: Filtration under nitrogen atmosphere yields 92–95% pure product

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline core or the ethane-1,2-diamine moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.

Scientific Research Applications

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The ethane-1,2-diamine moiety may interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in the 6-chloro-2-phenylquinoline core and N,N-diethyl-substituted ethane-1,2-diamine side chain. Below is a comparative analysis with key analogs:

Key Observations:

- Role of the 2-Phenyl Group: The 2-phenyl moiety in the target compound likely enhances π-π stacking interactions with hydrophobic pockets in biological targets, a feature absent in simpler chloroquinolines .

- Side Chain Modifications : The N,N-diethyl groups increase lipophilicity compared to unsubstituted (CQA) or dimethyl analogs (), improving membrane permeability and bioavailability .

Anticancer Properties ():

- Target Compound (Inference): While direct data is lacking, structurally related chloroquinolines (e.g., Ro 41-3118) exhibit anticancer activity by enhancing cancer cell apoptosis. The 2-phenyl group may further potentiate this effect via enhanced target engagement .

- Compound 7f () : A quinazoline derivative with a similar diethyl-ethane-diamine side chain shows PI3Kα inhibition (IC₅₀ = 0.12 μM), suggesting the side chain’s importance in kinase binding .

Antiplasmodial Activity ():

Biological Activity

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a chloro group and a phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name: N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

- Molecular Formula: C21H24ClN3

- Molecular Weight: 353.9 g/mol

- CAS Number: 853310-79-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, likely due to its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, the structure allows interaction with bacterial DNA or enzymes, leading to growth inhibition.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It is believed to induce apoptosis in cancer cells through the modulation of cell signaling pathways. The mechanism may involve the disruption of cellular processes essential for cancer cell survival, such as inhibition of protein kinases or interference with DNA replication.

Case Study 1: FXIa Inhibition

A recent study focused on the design and synthesis of quinoline derivatives as FXIa inhibitors. The results indicated that compounds similar to this compound demonstrated promising in vitro potency against FXIa with IC50 values around 15 nM. This suggests potential therapeutic applications in anticoagulation therapy .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, the compound was tested against various pathogens, including Gram-positive and Gram-negative bacteria. Results showed that it exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to bind with specific molecular targets within cells. This binding can disrupt normal cellular functions:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction: It could potentially intercalate into DNA strands, affecting replication and transcription processes.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide, and what parameters influence yield?

- Methodological Answer : Multi-step synthesis is typical for quinoline derivatives. A general approach involves:

Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .

Amine Functionalization : Coupling the quinoline core with diethyl ethane-1,2-diamine via nucleophilic substitution or Buchwald-Hartwig amination .

Hydrobromide Salt Formation : Treatment with HBr in a polar solvent (e.g., ethanol) .

- Critical Parameters : Temperature (60–120°C), solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios. Statistical design of experiments (DoE) can optimize these variables .

Q. How can structural characterization of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : /-NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak matching calculated mass) .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under different conditions?

- Methodological Answer :

- Solubility : Test in solvents (DMSO, water, ethanol) via gravimetric analysis. LogP values (e.g., ~5.2 for similar quinoline derivatives) predict lipid solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC. Quinoline derivatives often degrade via photooxidation; use amber vials for storage .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amine coupling) be elucidated?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to map energy barriers for amine coupling pathways .

- Isotopic Labeling : Track -labeled intermediates via NMR or MS to confirm mechanistic steps .

- Kinetic Studies : Monitor reaction progress under varied conditions to infer rate-determining steps .

Q. What computational strategies are effective for predicting bioactivity or toxicity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on quinoline’s π-π stacking with hydrophobic pockets .

- QSAR Modeling : Train models on datasets of similar quinoline derivatives to predict IC or LD .

- ADMET Prediction : Use tools like SwissADME to assess absorption and toxicity risks .

Q. How can contradictory data in literature regarding synthesis or bioactivity be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare protocols (e.g., catalyst loadings, solvents) to identify outliers .

- Reproducibility Studies : Replicate key experiments with controlled variables. Use ANOVA to assess significance of discrepancies .

- Cross-Validation : Validate bioactivity claims using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

- Membrane Technologies : Employ nanofiltration for solvent recovery or chiral separations .

- Crystallization Optimization : Screen solvent/anti-solvent pairs (e.g., ethanol/hexane) to enhance crystal purity .

Data Contradiction and Optimization

Q. How do reaction conditions (e.g., solvent, temperature) impact the formation of undesired byproducts?

- Methodological Answer :

- Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated derivatives) .

- DoE Optimization : Apply a central composite design to minimize byproducts by tuning temperature (80–100°C) and solvent polarity (DMF vs. THF) .

Q. What strategies mitigate batch-to-batch variability in hydrobromide salt formation?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor salt formation in real time .

- pH Control : Maintain pH 2–3 during HBr addition to ensure protonation of the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.